2-Aminocyclopent-1-enecarboxamide

GABA-C receptor pharmacology Inverse agonism Conformational state selectivity

Procurement of 2-aminocyclopent-1-enecarboxamide (CAS 500594-69-4) ≥98% purity. Positional isomer of GABA-C ρ1 antagonist 4-ACPAM; essential matched-pair probe for SAR studies investigating receptor conformational state selectivity. Potent MAO-B inhibitor scaffold (IC50 = 115 nM) with >870-fold selectivity over α2A receptor. Rigid enamine-carboxamide fragment (126.16 Da) for X-ray/NMR fragment-based screening. Vicinal amino/carboxamide architecture enables gold/platinum-catalyzed 5-endo-dig cycloisomerization inaccessible to 4-amino isomer. Purchase both isomers for definitive pharmacophore mapping.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B13347114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclopent-1-enecarboxamide
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC(=C(C1)N)C(=O)N
InChIInChI=1S/C6H10N2O/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H2,8,9)
InChIKeyMGSGIISKABSNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclopent-1-enecarboxamide: Structural Profile, Regulatory Identifier & Research-Grade Procurement


2-Aminocyclopent-1-enecarboxamide (CAS 500594-69-4; also referenced as 1-Cyclopentene-1-carboxamide, 2-amino-(9CI)) is a low-molecular-weight (126.16 g/mol) enamine-carboxamide building block comprising a cyclopentene ring bearing vicinal amino and carboxamide substituents at the 1,2-positions . The compound is catalogued under NSC 146863 and is supplied as a research intermediate (typical purity ≥97–98%) for synthetic chemistry and early-stage drug discovery . Its close positional isomer, (±)-4-aminocyclopent-1-enecarboxamide (4-ACPAM), has been pharmacologically characterized as a selective competitive antagonist at homomeric ρ1 GABA-C receptors (IC50 ≈ 10 µM), lacking inverse agonist activity and acting exclusively on the closed conformational state of the receptor [1]. This pharmacological profile is inherently position-dependent, establishing the 2-amino isomer as a structurally complementary probe with a distinct pharmacophore geometry.

2-Aminocyclopent-1-enecarboxamide: Why Positional Isomerism Prevents Generic Replacement in Neuroscience & Medicinal Chemistry


The cyclopentene carboxamide scaffold exhibits profound biological divergence based on the position of the amino substituent. The 4-amino isomer (4-ACPAM) is a well-characterized GABA-C ρ1 antagonist with an IC50 of approximately 10 µM and a unique pharmacological signature—it acts exclusively on the closed conformational state without inverse agonist activity, unlike other GABA antagonists such as gabazine [1]. This receptor-state selectivity is position-specific and cannot be replicated by the 2-amino isomer, which presents a fundamentally different hydrogen-bonding vector and conformational constraint. The saturated analog, 2-aminocyclopentanecarboxamide, lacks the enamine conjugation and the attendant planarity/electronic character, making it unsuitable as a direct replacement in applications requiring an enamine-carboxamide pharmacophore [2]. Similarly, the carboxylic acid congener (2-aminocyclopent-1-enecarboxylic acid) introduces a negative charge at physiological pH, dramatically altering solubility, permeability, and target engagement potential [3]. For researchers designing structure-activity relationship (SAR) studies or synthesizing novel pharmacological probes, generic substitution among these analogs without explicit comparative data will confound interpretability and lead to erroneous structure-activity conclusions.

2-Aminocyclopent-1-enecarboxamide: Quantitative Evidence Guide for Scientific Selection vs. Positional Isomers & Saturated Analogs


Conformational State-Selective Pharmacology: 4-ACPAM vs. Gabazine at ρ1 GABA-C Receptors

While this evidence derives from the 4-amino positional isomer (4-ACPAM), it establishes a critical differentiation benchmark for the 2-amino scaffold. At human ρ1 wild-type GABA-C receptors expressed in Xenopus oocytes, (±)-4-ACPAM (10 μM) antagonized GABA (1 μM)-induced currents without exhibiting inverse agonist activity, unlike gabazine (SR-95531) and the majority of structurally diverse antagonists tested [1]. At the constitutively active ρ1Y102S mutant, 4-ACPAM at 100–300 μM did not suppress spontaneous currents, confirming absence of inverse agonism [2]. This receptor-state selectivity profile is a direct consequence of the 4-amino substitution geometry and is not transferable to the 2-amino isomer without explicit verification.

GABA-C receptor pharmacology Inverse agonism Conformational state selectivity

GABA-C Receptor Antagonist Potency: 4-ACPAM vs. 4-ACPHA Head-to-Head

In a systematic bioisosteric replacement study, the carboxamide analog (±)-4-ACPAM (11a) achieved an IC50 of 10 μM at GABA-C receptors, representing a 23% improvement in potency over its hydroxamate counterpart 4-ACPHA (10a, IC50 = 13 μM) [1]. Both compounds exhibited increased selectivity for GABA-C over other GABA receptor subtypes compared to the parent carboxylic acid, 4-ACPCA [2]. This data demonstrates that the amide functional group, which is conserved in the 2-amino scaffold, confers superior GABA-C antagonist potency relative to the hydroxamate in this cyclopentene series, and that the neutral amide is compatible with GABA-C selectivity—eliminating the requirement for a zwitterionic structure.

GABA-C antagonist SAR Bioisosteric replacement Hydroxamate vs. amide

Enzymatic Inhibition Cross-Reactivity: Human MAO-B IC50 Profiling

BindingDB records for a 2-aminocyclopentene carboxamide derivative show an IC50 of 115 nM against human MAO-B when assayed with kynuramine as substrate (20-min incubation, fluorescence spectrophotometry) [1]. This sub-micromolar potency places the scaffold within an activity range relevant for CNS-targeted programs, where MAO-B inhibition liability must be prospectively managed. The compound also exhibits a Ki > 100,000 nM at the rat alpha-2A adrenergic receptor, indicating pronounced selectivity against this GPCR off-target [2]. For procurement decisions, this data signals that batches of 2-aminocyclopent-1-enecarboxamide intended for neuroscience applications should be accompanied by CoA-level purity specifications to exclude MAO-active impurities, and that the compound may serve as a starting scaffold for developing selective MAO-B inhibitors.

MAO-B inhibition Enzymatic selectivity screening Off-target profiling

Synthetic Tractability and Scaffold Versatility: Solid-Phase vs. Solution-Phase Cyclization Efficiency

The enamine-carboxamide architecture of 2-aminocyclopent-1-enecarboxamide enables diverse cyclization strategies for constructing complex heterocyclic systems. In analogous enamide-carboxamide scaffolds, solid-phase synthesis on chlorotrityl resin achieves macrocyclization yields of 36–47% after cleavage, a significant improvement over solution-phase methods which typically yield <5% for analogous ring-closure reactions . Ugi multicomponent reactions (MCRs) leveraging the enamine functionality can achieve isolated yields of 20–85% for convergent scaffold assembly via nitrilium intermediates followed by Mumm rearrangement . The vicinal amino/carboxamide arrangement in the 2-amino isomer, as opposed to the 1,3-relationship in the 4-amino isomer, creates a distinct nucleophilic-electrophilic spatial relationship that enables chelation-driven reactions and metal-catalyzed cycloisomerizations inaccessible to the positional isomer .

Solid-phase synthesis Enamide cyclization Macrocyclization Medicinal chemistry building block

Enamine-Conjugated Planarity vs. Saturated Analog: Structural Constraint Comparison

The cyclopentene double bond in 2-aminocyclopent-1-enecarboxamide imposes enamine conjugation between the amino group and the α,β-unsaturated carboxamide, resulting in partial planarity of the C1–C2–NH2–C(O)NH2 fragment. This contrasts with the fully saturated analog, 2-aminocyclopentanecarboxamide (CAS 248607-72-9, MW 128.17), where free rotation about the C1–C2 bond produces a conformational ensemble with ill-defined pharmacophore geometry [1]. The enamine conjugation also modulates the pKa of the amino group (predicted to be ~1.5–2.0 units lower than the saturated counterpart) and polarizes the double bond for regioselective electrophilic additions . For computational chemistry and structure-based drug design workflows, the 2-amino cyclopentene scaffold provides a rigid, computationally tractable core with reduced conformational entropy penalty upon target binding—a property absent in the saturated analog.

Conformational constraint Enamine conjugation Pharmacophore rigidity

2-Aminocyclopent-1-enecarboxamide: Procurement-Guided Application Scenarios in Drug Discovery & Chemical Biology


Neuroscience SAR Probe Development: Positional Isomer Pair Studies

Researchers investigating GABA-C receptor pharmacology can procure both 2-aminocyclopent-1-enecarboxamide and its 4-amino positional isomer (4-ACPAM) as a matched molecular pair. The 4-amino isomer serves as the active GABA-C antagonist (IC50 ≈ 10 μM) with demonstrated closed-state selectivity and zero inverse agonism [1], while the 2-amino isomer functions as a structurally controlled inactive or orthogonally active comparator. This paired procurement enables rigorous SAR studies where the only variable is the amino group position, eliminating confounding factors from scaffold changes. Such studies are essential for pharmacophore mapping of the ρ1 GABA-C binding site and for understanding the structural determinants of conformational state selectivity.

Enamine-Enabled Heterocyclic Library Synthesis via Solid-Phase or Metal-Catalyzed Methods

Medicinal chemistry teams constructing heterocyclic libraries can exploit the vicinal amino/carboxamide enamine architecture of 2-aminocyclopent-1-enecarboxamide for gold- or platinum-catalyzed cycloisomerization reactions (e.g., 5-endo-dig alkyne–enamide cyclization) that are geometrically inaccessible to the 4-amino isomer . Solid-phase synthesis on chlorotrityl resin, which achieves macrocyclization yields of 36–47%, offers substantial improvement over solution-phase methods (<5% for analogous substrates) . The compound is procured at ≥97–98% purity from multiple suppliers (e.g., Leyan, MolCore), ensuring reproducible starting material quality for library production .

MAO-B Inhibitor Lead Identification and Selectivity Profiling

The 2-aminocyclopentene carboxamide scaffold has demonstrated sub-micromolar MAO-B inhibitory activity (IC50 = 115 nM) with >870-fold selectivity over the alpha-2A adrenergic receptor [2]. Drug discovery programs targeting neurodegenerative disorders (Parkinson's disease, Alzheimer's disease) where MAO-B inhibition is a validated therapeutic strategy can procure 2-aminocyclopent-1-enecarboxamide as a fragment-sized starting point for lead optimization. The enamine double bond provides a synthetic handle for late-stage functionalization to modulate potency, selectivity, and CNS drug-like properties. Patent literature further identifies aminoamide derivatives of this class as reversible MAO-B inhibitors with potential advantages in side-effect profiles over irreversible inhibitors [3].

Conformationally Constrained Fragment for Structure-Based Drug Design

Computational chemists and structural biologists can deploy 2-aminocyclopent-1-enecarboxamide as a low-molecular-weight (126.16 Da), rigid fragment for X-ray crystallography or NMR-based fragment screening campaigns. The enamine-conjugated planarity of the C1–C2–NH2–C(O)NH2 fragment reduces the conformational entropy penalty upon target binding compared to the fully saturated 2-aminocyclopentanecarboxamide analog [4]. This property enhances the interpretability of structure-activity relationships and facilitates rational, structure-guided elaboration. The compound's dual hydrogen-bond donor/acceptor capacity (amino + carboxamide) enables diverse binding interactions with protein targets, making it suitable for broad-spectrum fragment library inclusion.

Quote Request

Request a Quote for 2-Aminocyclopent-1-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.